molecular formula C21H42O2 B588043 rac 10,14-dimethylpentadecyl isobutyrate CAS No. 158442-03-6

rac 10,14-dimethylpentadecyl isobutyrate

Cat. No.: B588043
CAS No.: 158442-03-6
M. Wt: 326.565
InChI Key: WEUUVFYXSHQOIT-UHFFFAOYSA-N
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Description

rac 10,14-Dimethylpentadecyl isobutyrate (CAS: 164260-03-1) is a racemic mixture of (R)- and (S)-enantiomers of the sex pheromone produced by the tea tussock moth (Euproctis pseudoconspersa), a major pest in tea plantations. Its molecular formula is C21H42O2, with a molecular weight of 326.318 g/mol . Key physical properties include:

  • Density: 0.9±0.1 g/cm³
  • Boiling point: 353.4±10.0°C
  • LogP: 9.19 (indicating high hydrophobicity)
  • Solubility: Soluble in DMSO, ethanol, or DMF .

The (R)-enantiomer is biologically active, eliciting strong electroantennogram (EAG) responses in male moths and significantly outperforming the (S)-enantiomer in field attraction . Blending the (R)-enantiomer with the minor component 14-methylpentadecyl isobutyrate enhances trap efficacy, making it critical for integrated pest management .

Properties

IUPAC Name

10,14-dimethylpentadecyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUUVFYXSHQOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718905
Record name 10,14-Dimethylpentadecyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158442-03-6
Record name 10,14-Dimethylpentadecyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 10,14-dimethylpentadecyl isobutyrate typically involves the esterification of 10,14-dimethylpentadecanol with isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using distillation or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

rac 10,14-dimethylpentadecyl isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

rac 10,14-dimethylpentadecyl isobutyrate has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares rac 10,14-dimethylpentadecyl isobutyrate with structurally related esters:

Compound Name Molecular Formula Key Features Biological Role/Activity Applications References
This compound C21H42O2 Branched C15 chain with methyl groups at C10 and C14; racemic mixture Sex pheromone (tea tussock moth); (R)-enantiomer is bioactive Pest control in tea crops
14-Methylpentadecyl isobutyrate Likely C20H40O2* Branched C15 chain with methyl at C14; lacks C10 methyl group Synergistic pheromone component with this compound Enhances moth trap efficacy
9Z-Octadecenyl isobutyrate C23H44O2 Unsaturated C18 chain with a Z-configured double bond at C9 Likely pheromone or attractant (exact species unspecified) Hypothesized insect control
Ethyl isobutyrate C6H12O2 Short-chain (C2 alcohol + C4 acid) Attractant for C. ferrugineus beetles Stored grain pest management
4-Methylpentyl isobutyrate C10H20O2 Short branched chain (C6 alcohol + C4 acid) No known pheromone activity; used in flavoring Food additives/perfumery
3-Methylbenzyl isobutyrate C12H16O2 Aromatic ester with methyl substituent Lacks fruity odor; used in synthetic fragrances Perfumery

Key Research Findings

Enantiomer Specificity :

  • The (R)-enantiomer of 10,14-dimethylpentadecyl isobutyrate shows 3–5× higher EAG responses than the (S)-enantiomer in male moths. Field traps baited with the (R)-enantiomer captured 4–6× more moths than those with the (S)-form .
  • Racemic mixtures exhibit reduced efficacy, highlighting the importance of enantiomeric purity in pheromone formulations .

Synergistic Effects :

  • Adding 14-methylpentadecyl isobutyrate (0.1 mg) to (R)-10,14-dimethylpentadecyl isobutyrate (0.75 mg) increased trap catches by 30–50% , suggesting a cooperative interaction between pheromone components .

Structural Determinants of Activity: Chain Length and Branching: Longer chains (e.g., C15 in this compound) enhance species specificity compared to shorter esters like ethyl isobutyrate (C6). Methyl branching at C10 and C14 optimizes receptor binding in target insects .

Cross-Species Activity: Ethyl isobutyrate attracts beetles (C.

Biological Activity

rac 10,14-dimethylpentadecyl isobutyrate (CAS Number: 158442-03-6) is a synthetic chemical compound notable for its biological activity, particularly as a sex pheromone in insect behavior studies. This article explores its synthesis, biological mechanisms, and applications in pest control, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C21H42O2
  • Molecular Weight : 326.56 g/mol
  • IUPAC Name : 10,14-dimethylpentadecyl 2-methylpropanoate

Synthesis

The synthesis of this compound typically involves the esterification of 10,14-dimethylpentadecanol with isobutyric acid. The process is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to ensure complete conversion.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1EsterificationIsobutyric Acid, 10,14-DimethylpentadecanolAcid catalyst, reflux
2PurificationDistillation/ChromatographyVaries

This compound acts primarily as a sex pheromone in insects, particularly in the tea tussock moth (Euproctis pseudoconspersa). The compound interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction and mating. This specificity makes it a valuable tool in studying insect behavior and developing pest control strategies.

Case Studies and Research Findings

  • Insect Behavior Studies :
    • A study highlighted the role of this compound in influencing mating behaviors in Euproctis pseudoconspersa. The compound was shown to significantly increase male attraction to female moths when released into their environment .
  • Pest Control Applications :
    • Research has been conducted to develop pheromone-based pest control methods utilizing this compound. This approach aims to disrupt mating patterns in pest populations effectively .
  • Chemical Reactions :
    • The compound can undergo various chemical reactions such as oxidation to form carboxylic acids and reduction to produce alcohols. These reactions are essential for understanding its chemical behavior and potential modifications for enhanced biological activity.

Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Role
14-Methylpentadecyl IsobutyrateHighInsect pheromone
10,14-DimethylpentadecanolPrecursorAlcohol precursor for synthesis

Applications in Industry and Research

This compound serves multiple purposes across various fields:

  • Biological Research : Used as a model compound for studying esterification and hydrolysis reactions.
  • Agricultural Science : Investigated for potential applications in sustainable pest management through pheromone traps.
  • Chemical Industry : Utilized in the synthesis of other complex organic compounds.

Future Directions

The ongoing research into this compound focuses on optimizing its synthesis and exploring new applications in ecological pest control strategies. Its unique properties as a sex pheromone offer promising avenues for reducing reliance on synthetic pesticides.

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